N(6)-((Chrysen-5-yl)methyl)adenine

DNA Adductomics PAH Carcinogenesis 5‑Methylchrysene DNA Damage

N6-((Chrysen-5-yl)methyl)adenine (also termed N6-CYMA) is a synthetic, free-base DNA adduct, not a nucleoside, that serves as the principal reference standard for the 5-methylchrysene carcinogen pathway. It is a purine base modification formed via covalent binding of the sulfate ester of 5-(hydroxymethyl)chrysene (5-HCR) specifically to the N6 exocyclic amino group of adenine residues in DNA.

Molecular Formula C24H17N5
Molecular Weight 375.4 g/mol
CAS No. 117606-16-3
Cat. No. B044577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(6)-((Chrysen-5-yl)methyl)adenine
CAS117606-16-3
SynonymsN(6)-((chrysen-5-yl)methyl)adenine
N6-CYMA
Molecular FormulaC24H17N5
Molecular Weight375.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)CNC5=NC=NC6=C5NC=N6
InChIInChI=1S/C24H17N5/c1-4-8-19-15(5-1)9-10-20-18-7-3-2-6-16(18)11-17(21(19)20)12-25-23-22-24(27-13-26-22)29-14-28-23/h1-11,13-14H,12H2,(H2,25,26,27,28,29)
InChIKeyCTFRLNJWYCKBNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N6-((Chrysen-5-yl)methyl)adenine (CAS 117606-16-3) Baseline Overview: A Definitive DNA Base Adduct Standard for Chrysene Carcinogenesis Research


N6-((Chrysen-5-yl)methyl)adenine (also termed N6-CYMA) is a synthetic, free-base DNA adduct, not a nucleoside, that serves as the principal reference standard for the 5-methylchrysene carcinogen pathway [1]. It is a purine base modification formed via covalent binding of the sulfate ester of 5-(hydroxymethyl)chrysene (5-HCR) specifically to the N6 exocyclic amino group of adenine residues in DNA. This compound is structurally and functionally distinct from more widely used polycyclic aromatic hydrocarbon (PAH) adduct standards such as benzo[a]pyrene diol epoxide (BPDE)-deoxyguanosine.

Why Generic PAH-DNA Adduct Standards Cannot Substitute for N6-((Chrysen-5-yl)methyl)adenine in Chrysene-Specific Investigations


PAH-DNA adduct landscapes are highly carcinogen-specific; relying on a generic BPDE‑guanine standard for chrysene exposure studies leads to systematic quantitative errors. 5‑HCR sulfate displays an extreme and unique regioselectivity, favoring adenine alkylation over guanine by a factor of 27‑fold in native duplex DNA, while the major adduct of benzo[a]pyrene, (+)-anti‑BPDE, targets guanine in >90% of binding events. Consequently, a laboratory that merely adopts a commercially prevalent BPDE‑dG standard as a surrogate for chrysene damage will fail to detect the dominant adenine lesion, misrepresent the extent of DNA damage, and misinterpret the biological endpoints linked exclusively to adenine adducts. This compound is therefore not interchangeable with either generic PAH adducts or the guanine congener N2-[(chrysen-5-yl)methyl]guanine.

N6-((Chrysen-5-yl)methyl)adenine (CAS 117606-16-3) Quantitative Differentiation Evidence vs. Key Analogues


Extreme Adenine‑to‑Guanine Adduct Ratio in Native DNA: 27‑Fold Preference Over the Guanine Congener

When calf thymus native DNA is reacted with 5‑(hydroxymethyl)chrysene sulfate at pH 7.4, 37 °C, HPLC analysis reveals an N6‑adenine : N2‑guanine adduct ratio of 27:1 [1]. This is a direct, head‑to‑head comparison with the co‑eluting N2‑[(chrysen‑5‑yl)methyl]guanine isolated from the identical reaction mixture. In contrast, denatured DNA reduces this bias to 3.6:1, confirming that the native B‑form helix is required for the extreme adenine selectivity. The commercial availability of the purified N6‑adenine base adduct enables unambiguous peak identification and calibration, while the guanine congener alone would underestimate chrysene‑induced DNA damage by more than an order of magnitude.

DNA Adductomics PAH Carcinogenesis 5‑Methylchrysene DNA Damage

Sequence‑Specific DNA Polymerase Arrest Exclusively at the Adenine Adduct – Guanine Adduct Is Non‑Blocking

Using M13mp10 single‑stranded DNA modified with 5‑HCR sulfate to generate both N6‑adenine and N2‑guanine adducts (ratio 2.7:1 in ssDNA), E. coli DNA polymerase I Klenow fragment elongation was arrested exclusively at adenine adduct sites within the sequence contexts -AAAGGA- and -AACA- [1]. The co‑existing N2‑guanine lesions did not block the polymerase. Increasing adduct levels produced a progressive, dose‑dependent decline in overall DNA synthesis, but the termination points mapped only to adenine adducts. This functional outcome directly attributes the genotoxic burden of 5‑methylchrysene to the N6‑adenine lesion, whereas the guanine analog is bypassed.

DNA Replication Fidelity Mutagenesis 5‑Methylchrysene Adduct Biology

Superior Adenine Regioselectivity vs. BPDE: Chrysene Adduct Pathway Contrasted with Benzo[a]pyrene

The 5‑methylchrysene metabolite 5‑HCR sulfate directs covalent binding overwhelmingly to the exocyclic N6‑amino group of adenine (≥96% of purine base adducts in native DNA) [1]. By contrast, the analogous benzo[a]pyrene metabolite (+)-anti‑BPDE forms ≥90% of its stable adducts on the N2‑amino group of guanine [2]. This fundamental reversal of target‑base preference means that 5‑methylchrysene‑induced genotoxicity cannot be inferred from, or normalized to, BPDE‑based adduct standards. Researchers requiring chrysene‑specific DNA damage quantification must employ N6‑((chrysen‑5‑yl)methyl)adenine as the primary calibrant.

PAH Carcinogen Comparison DNA Adduct Regioselectivity Chemical Carcinogenesis

Free‑Base Purine Structure Enables Direct Depurination‑Based Analytical Workflows Unavailable to Nucleoside Standards

N6‑((Chrysen‑5‑yl)methyl)adenine is supplied as the free purine base, not the deoxyribonucleoside [1]. This is critical for laboratories employing acid‑ or heat‑depurination steps to release adducted bases from DNA prior to HPLC, 32P‑postlabeling, or LC‑MS/MS analysis. Commercial PAH adduct standards are predominantly nucleoside‑based (e.g., BPDE‑dG, BPDE‑dA), requiring enzymatic digestion protocols that can be incomplete and introduce bias. The free‑base form of this chrysene adenine adduct matches the exact analyte obtained after depurination, eliminating the need for correction factors and enabling direct matching of retention time, UV absorbance (λmax ~265 nm for synthetic specimens), and mass transitions.

Analytical Reference Standard DNA Adduct Quantification Depurination Assay

Optimal Research and Industrial Application Scenarios for N6-((Chrysen-5-yl)methyl)adenine (CAS 117606-16-3)


Quantifying 5‑Methylchrysene Exposure in Human Biomonitoring Studies

In population studies of tobacco‑smoke‑associated DNA damage, the N6‑adenine adduct serves as the definitive dosimeter for 5‑methylchrysene, a Group 2B carcinogen. Laboratories that have historically relied on BPDE‑dG ELISA or mass spectrometry can achieve chrysene‑specific quantification by spiking DNA hydrolysates with this standard. The availability of the free‑base form eliminates any need for enzymatic digestion, reducing protocol complexity and enabling direct quantitative comparison across cohorts [1].

Developing Sensitive HPLC‑UV or LC‑MS/MS Methods for Carcinogen‑DNA Adductomics

Because the synthesized standard exhibits defined chromatographic retention and UV absorbance (λmax ≈ 265 nm), it is suitable as both a retention‑time marker and a calibration standard [1]. Its unique mass (exact mass 375.15 g/mol) and fragmentation pattern differentiate it from other PAH‑base adducts, allowing multiplexed adduct panels in a single LC‑MS/MS run. This characteristic is critical for core facilities aiming to offer comprehensive carcinogen‑adduct screens, where this compound represents the sole marker for chrysene‑type exposure.

Mechanistic Studies of DNA Replication Arrest and Translesion Synthesis

The finding that DNA Pol I Klenow fragment stalls exclusively at the N6‑adenine adduct within defined sequence contexts (–AAAGGA–, –AACA–) makes this compound an essential tool for in vitro biochemistry [2]. Researchers constructing site‑specifically modified oligonucleotides containing the chrysene adenine lesion can use the synthetic standard to verify incorporation efficiency and to calibrate lesion‑bypass assays. This capability is not duplicated by the guanine congener, which is bypassed by polymerases.

Reference Standard for 32P‑Postlabeling and Depurination‑Based Adduct Analysis

The compound’s free‑base purine structure is directly compatible with the acid‑ or heat‑depurination steps that precede 32P‑postlabeling, the most widely used method for detecting bulky DNA adducts in vivo [1]. It co‑migrates with the depurinated adduct from biological samples, serving as an authentic chromatographic reference. For contract research organizations performing regulatory genotoxicity testing, maintaining a characterized stock of this standard supports compliance with OECD guidelines that require positive adduct identification.

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